![molecular formula C21H24O2S2 B14330075 2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane CAS No. 106672-61-1](/img/structure/B14330075.png)
2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[25]octane” is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzenesulfinyl chloride and phenylsulfanyl ethyl derivatives. These intermediates are then subjected to spirocyclization reactions under controlled conditions to form the final spirocyclic structure. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone under the influence of strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted spirocyclic compounds
Aplicaciones Científicas De Investigación
“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of “2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl and sulfanyl groups could play a crucial role in these interactions, influencing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]heptane
- 2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]nonane
Uniqueness
“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The presence of both sulfinyl and sulfanyl groups further enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
106672-61-1 |
|---|---|
Fórmula molecular |
C21H24O2S2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-(benzenesulfinyl)-2-(2-phenylsulfanylethyl)-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C21H24O2S2/c22-25(19-12-6-2-7-13-19)21(20(23-21)14-8-3-9-15-20)16-17-24-18-10-4-1-5-11-18/h1-2,4-7,10-13H,3,8-9,14-17H2 |
Clave InChI |
OQUBZKYWGUFGOM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(O2)(CCSC3=CC=CC=C3)S(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


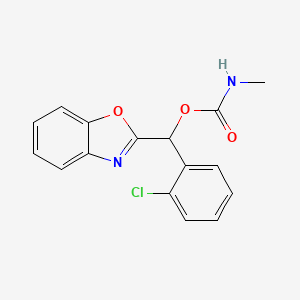
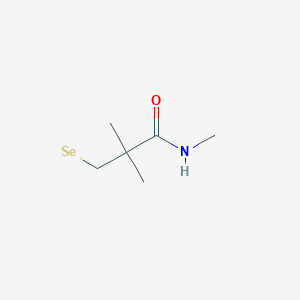
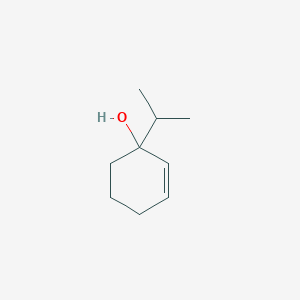
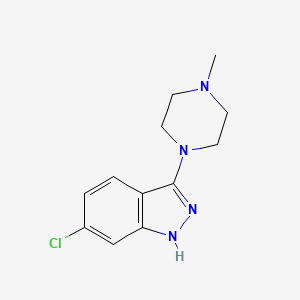
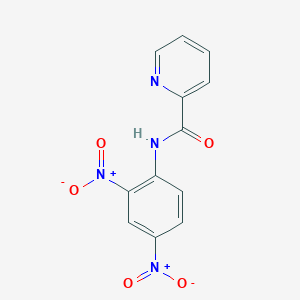
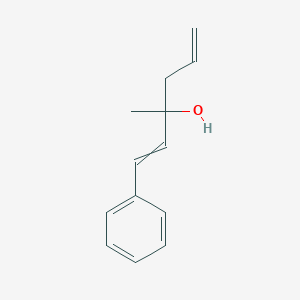
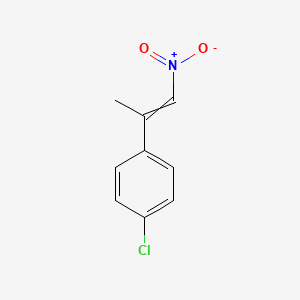
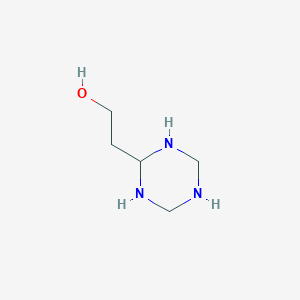
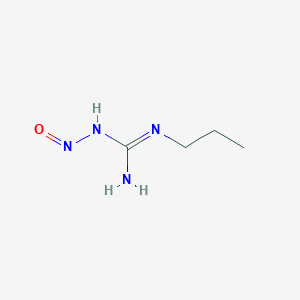
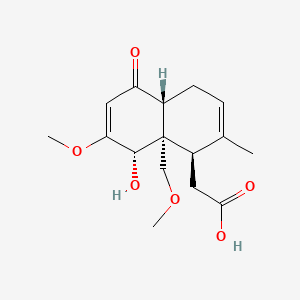
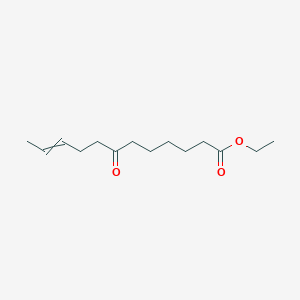
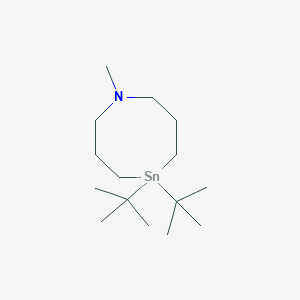
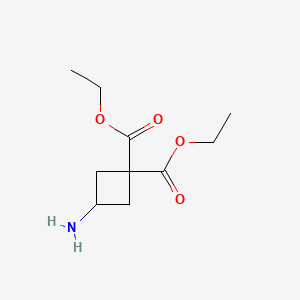
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
